molecular formula C21H15FN2O2 B5846723 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide

2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide

Cat. No. B5846723
M. Wt: 346.4 g/mol
InChI Key: WCEHNQQSXLUCGH-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide, also known as TAK-632, is a small molecule inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. MEK1 and MEK2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer. TAK-632 has shown promise as a potential cancer therapy in preclinical studies.

Mechanism of Action

2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide acts by inhibiting the activity of MEK1 and MEK2, which are upstream kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival. By inhibiting MEK1 and MEK2, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide blocks the downstream activation of ERK1 and ERK2, which are key effectors of the pathway.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been shown to have other biochemical and physiological effects. For example, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been shown to inhibit the production of inflammatory cytokines in macrophages. 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has also been shown to have cardioprotective effects in a mouse model of heart failure.

Advantages and Limitations for Lab Experiments

One advantage of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide as a research tool is its specificity for MEK1 and MEK2. This allows researchers to study the effects of inhibiting this specific pathway without the confounding effects of off-target inhibition. However, one limitation of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide is its relatively short half-life, which may limit its efficacy in vivo.

Future Directions

There are several potential future directions for research on 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide. One area of interest is the development of more potent and selective MEK inhibitors. Another area of interest is the identification of biomarkers that can predict response to MEK inhibitors like 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide. Additionally, there is interest in combining MEK inhibitors with other targeted therapies or immunotherapies to enhance their efficacy. Finally, there is interest in exploring the use of MEK inhibitors in combination with chemotherapy or radiation therapy to improve outcomes for cancer patients.

Synthesis Methods

The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide involves several steps, including the reaction of 4-fluoroaniline with 4-methoxy-1-naphthaldehyde to form a Schiff base intermediate. This intermediate is then reacted with acryloyl chloride to form the final product, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide. The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been described in detail in the scientific literature.

Scientific Research Applications

2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide inhibits the growth of a wide range of cancer cell lines, including melanoma, colorectal, lung, and pancreatic cancer cells. In vivo studies have also demonstrated the efficacy of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide in mouse models of cancer.

properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c1-26-20-11-6-14(18-4-2-3-5-19(18)20)12-15(13-23)21(25)24-17-9-7-16(22)8-10-17/h2-12H,1H3,(H,24,25)/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEHNQQSXLUCGH-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.